N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-7-10(17)8-13-14(9)18-16(22-13)19-15(20)11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBHAKYWTUKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 306.81 g/mol
- CAS Number : 1330337-16-0
The presence of the benzothiazole moiety is significant, as this structural feature is associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
This compound primarily exerts its biological effects through the inhibition of specific enzymes and modulation of signaling pathways:
- Dihydrofolate Reductase (DHFR) Inhibition : The compound has been identified as a potent inhibitor of DHFR, an enzyme crucial for folate metabolism. Molecular docking studies indicate strong binding affinity to DHFR with a Gibbs free energy change () of -9.0 kcal/mol, suggesting potential applications in cancer therapy and antimicrobial treatments.
- Anti-inflammatory Activity : Research indicates that compounds within the benzothiazole class can inhibit inflammatory cytokines such as IL-6 and TNF-α. This anti-inflammatory action is critical in conditions where inflammation contributes to disease progression, including cancer .
- Apoptosis Induction : The compound has shown efficacy in promoting apoptosis in cancer cell lines (e.g., A431 and A549). Flow cytometry analyses revealed that it induces cell cycle arrest and promotes apoptotic pathways, which are essential for inhibiting tumor growth .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activity Findings
Case Studies
- Cancer Cell Proliferation : In a study evaluating the effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549), this compound significantly inhibited cell proliferation. The MTT assay demonstrated a dose-dependent response, with notable decreases in cell viability at concentrations as low as 1 µM .
- Inflammatory Response Modulation : The compound was tested on mouse monocyte macrophages (RAW264.7), where it effectively decreased the expression levels of inflammatory markers IL-6 and TNF-α using enzyme-linked immunosorbent assay (ELISA). This suggests its potential utility in managing inflammatory diseases alongside cancer .
Scientific Research Applications
Case Studies
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For example:
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | 50 | 15 | E. coli |
| This compound | 50 | 18 | S. aureus |
| This compound | 50 | 12 | Pseudomonas aeruginosa |
These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Case Studies
In vitro studies have demonstrated the anticancer efficacy of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 3.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 4.0 | Cell cycle arrest at G1 phase |
The results indicate that this compound could serve as a lead compound for developing new anticancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole ring can significantly influence its potency and selectivity against specific targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects on Melting Points: Nitro-substituted analogs (e.g., 4a, 4b) exhibit higher melting points (199–261°C) compared to amino- or methoxy-substituted derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole) .
- Spectral Signatures: The methylthio group in the target compound would likely show distinct ¹H NMR signals (δ ~2.5 ppm for SCH₃) and sulfur-related MS fragments, differing from nitro (δ ~8.5 ppm for NO₂) or amino (δ ~5.2 ppm for NH₂) groups in analogs .
Example :
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTA) is synthesized via a two-step process: Step I: Nitro precursor synthesis using 2-amino-6-nitrobenzothiazole and benzoyl chloride . Step II: Nitro reduction with Zn dust and ammonium formate .
The target compound likely follows a similar pathway, with chloro and methyl groups introduced during benzothiazole ring synthesis or via electrophilic substitution.
Spectroscopic and Analytical Data
Table 3: Spectroscopic Comparison
Key Observations:
- The methylthio group in the target compound would produce distinct S-CH₃ stretching vibrations (~700 cm⁻¹) and ¹H NMR signals (δ ~2.5 ppm), absent in nitro or amino analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiazole ring formation via Hantzsch thiazole synthesis (condensation of α-haloketones with thioamides) . Subsequent steps include acylation using benzoyl chloride derivatives under reflux in polar aprotic solvents (e.g., DMF or THF). Key intermediates are purified via recrystallization or column chromatography and characterized using IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (amide proton at δ 10–12 ppm; thiazole C-Cl signal at δ 115–120 ppm), and mass spectrometry (molecular ion peak matching theoretical molecular weight) .
Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of this compound?
- Methodological Answer :
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution in acylation steps, while ethanol/water mixtures are used for cyclization .
- Temperature : Thiazole ring formation requires heating (80–100°C), whereas acylation proceeds at room temperature or mild reflux .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve cyclization efficiency. Yields range from 40–75%, with optimization via TLC monitoring .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- IR : Confirms amide (C=O) and thiazole (C=N) bonds.
- NMR : ¹H NMR identifies substituents on the benzamide (e.g., methylthio group at δ 2.5–3.0 ppm) and thiazole ring .
- HRMS : Validates molecular formula (e.g., C₁₆H₁₄ClN₂OS₂) .
Advanced Research Questions
Q. How does the methylthio substituent impact the compound’s bioactivity compared to analogs with sulfoxide/sulfone groups?
- Methodological Answer :
- Oxidation Studies : Treat the methylthio group with m-CPBA to generate sulfoxide/sulfone derivatives. Compare bioactivity via in vitro assays (e.g., IC₅₀ in cancer cell lines).
- Data : Methylthio groups enhance lipophilicity, improving membrane permeability, while sulfones increase electrophilicity, potentially boosting target binding .
Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values in anticancer assays)?
- Answer :
- Standardized Protocols : Use identical cell lines (e.g., MCF-7, HepG2) and assay conditions (e.g., MTT, 48-h incubation).
- Structural Validation : Confirm compound purity (>95% by HPLC) to exclude impurities affecting results .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(4-chlorobenzo[d]thiazol-2-yl)benzamide ) to identify substituent-specific trends .
Q. How can computational methods (e.g., molecular docking) predict target interactions for this compound?
- Methodological Answer :
- Target Selection : Prioritize proteins with thiazole-binding pockets (e.g., kinases, tubulin).
- Docking Workflow : Use AutoDock Vina with optimized parameters (grid size: 25 ų; exhaustiveness: 8). Validate predictions with SAR studies (e.g., modifying the chloro or methyl groups) .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
